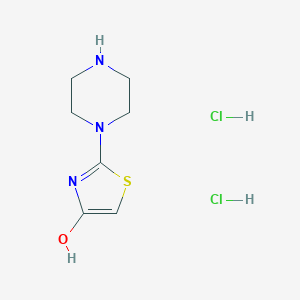
2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride is a chemical compound with the CAS Number: 2503205-49-8 . It has a molecular weight of 258.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3OS.2ClH/c11-6-5-12-7 (9-6)10-3-1-8-2-4-10;;/h5,8,11H,1-4H2;2*1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Research
2-Piperazin-1-yl-1,3-thiazol-4-ol; dihydrochloride derivatives have been studied for their anticancer activity. A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, were evaluated in vitro on various cancer cell lines. These compounds demonstrated significant anticancer effects, particularly on lungs, kidneys, CNS, ovaries, prostate, and breast cancer cells (Turov, 2020).
Antimicrobial Agents
The piperazine-based 2-benzothiazolylimino-4-thiazolidinones, a new class of compounds, have shown promising antimicrobial properties. These compounds were tested against various bacteria and fungi, showing minimum inhibitory concentrations (MIC) in the range of 4–8 µg/mL, indicating their potential as antimicrobial agents (Patel & Park, 2015).
Anti-inflammatory Activity
Compounds containing 2-Piperazin-1-yl-1,3-thiazol-4-ol; dihydrochloride have been synthesized and evaluated for their anti-inflammatory properties. In-vitro studies using the HRBC membrane stabilization method and in-vivo studies using the carrageenin-induced rat paw oedema model have shown these compounds to exhibit significant anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of 2-Piperazin-1-yl-1,3-thiazol-4-ol; dihydrochloride derivatives. These include the development of novel derivatives for various pharmacological activities and the determination of their structural properties through techniques like IR, 1H NMR, and Mass spectrometry (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antidepressant and Antifungal Properties
Research has also explored the antidepressant and antifungal properties of piperazin-1-yl derivatives. For instance, certain derivatives have shown significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp., as well as exhibiting antidepressant activities (Silanes et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Piperazine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is suggested that one of the mechanisms underlying the antimicrobial activity of piperazine derivatives is the inhibition of dna gyrase .
Biochemical Pathways
It is known that the inhibition of dna gyrase, a type ii topoisomerase, interferes with the supercoiling of dna, which is essential for the transcription and replication of bacterial dna .
Result of Action
It is suggested that the antimicrobial activity of piperazine derivatives results in cell disruption .
Propiedades
IUPAC Name |
2-piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.2ClH/c11-6-5-12-7(9-6)10-3-1-8-2-4-10;;/h5,8,11H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGYVYNHBBVZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)
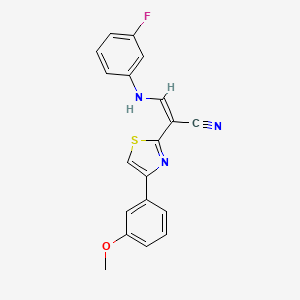
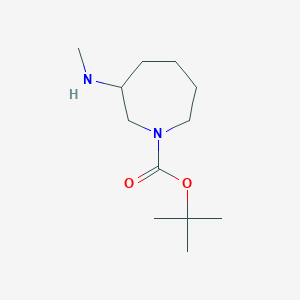
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)
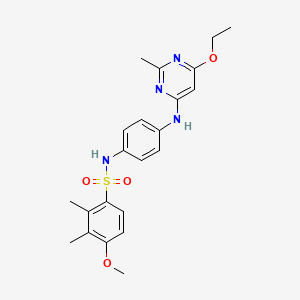


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)
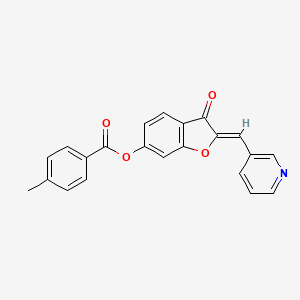
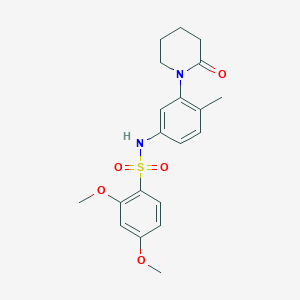

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)
